molecular formula C7H8BFO3 B062313 4-Fluoro-2-methoxyphenylboronic acid CAS No. 179899-07-1

4-Fluoro-2-methoxyphenylboronic acid

Cat. No. B062313
CAS RN: 179899-07-1
M. Wt: 169.95 g/mol
InChI Key: ADJBXDCXYMCCAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenylboronic acids involves complex chemical reactions. For instance, the synthesis of a compound with a similar structure, involving fluoro, methoxy, and phenyl groups, was achieved through a multi-step process, including O-methylation and subsequent Schiff reaction, demonstrating the complexity and specificity required in synthesizing such molecules (Vos & Slegers, 1994).

Molecular Structure Analysis

The molecular structure of fluorinated phenylboronic acids has been thoroughly investigated, revealing the impact of fluorine substituents on the compound's properties. For example, studies on isomeric fluoro-2-formylphenylboronic acids provided insights into how the fluorine position affects molecular and crystal structures, showcasing the significance of molecular structure analysis in understanding the behavior of such compounds (Kowalska et al., 2016).

Chemical Reactions and Properties

Fluorophenylboronic acids participate in various chemical reactions, highlighting their reactivity and utility in organic synthesis. For instance, their use in cross-coupling reactions as coupling partners has been demonstrated, showing the versatility and efficiency of these compounds in forming complex organic molecules (Chen et al., 2016).

Physical Properties Analysis

The physical properties of fluorophenylboronic acids, such as stability and fluorescence, have been the subject of research. A study on a novel fluorophore related to this class of compounds revealed strong fluorescence and stability across a wide pH range, indicating the potential of fluorophenylboronic acids in applications requiring stable, fluorescent materials (Hirano et al., 2004).

Chemical Properties Analysis

The chemical behavior of 4-Fluoro-2-methoxyphenylboronic acid, particularly its reactivity in boronic acid-based reactions, is of great interest. Research has shown that the presence of fluorine and methoxy groups can significantly influence the reactivity and outcomes of chemical reactions involving boronic acids, leading to the selective synthesis of complex organic structures (Xiong et al., 2019).

Scientific Research Applications

  • Fluorescence Quenching in Boronic Acid Derivatives : 4-Fluoro-2-methoxyphenylboronic acid has been studied for its fluorescence quenching properties at room temperature. The research suggests a static quenching mechanism in the system, indicating its potential application in fluorescence-based sensors or assays (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Hybrid Nanomaterials Characterization : This compound has been used in the synthesis of chiral BINOL derivatives, which are immobilized onto carbon nanotubes. It helps in the characterization and quantification of hybrid materials, demonstrating its utility in nanotechnology and materials science (Monteiro et al., 2015).

  • Supramolecular Assembly Design and Synthesis : The compound plays a role in the formation of supramolecular assemblies, due to its interaction through hydrogen bonds. This application is significant in the field of supramolecular chemistry and molecular design (Pedireddi & Seethalekshmi, 2004).

  • Antifungal Activity : A study has found that 4-fluoro-2-formylphenylboronic acid, a related compound, exhibits potent antifungal properties against various fungal strains. This suggests potential medicinal applications for the compound in treating fungal infections (Borys et al., 2019).

  • Cross-Coupling Reactions in Organic Synthesis : The compound has been utilized in studies exploring nickel-catalyzed cross-coupling reactions. Its reactivity, particularly in electron-poor environments, highlights its role in advanced synthetic organic chemistry (Chen et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 4-Fluoro-2-methoxyphenylboronic acid, could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

4-Fluoro-2-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a transmetalation process . This process involves the transfer of the organoboron compound to a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in the synthesis of various biologically active molecules . For example, it has been used in the synthesis of 2-(4-pyridyl)thienopyridinones, which act as GSK-3β inhibitors . These inhibitors play a crucial role in modulating the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of various biologically active molecules, including GSK-3β inhibitors . These inhibitors can modulate the Wnt signaling pathway, potentially leading to changes in cell proliferation and differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions. It is recommended to store the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJBXDCXYMCCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382203
Record name 4-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179899-07-1
Record name B-(4-Fluoro-2-methoxyphenyl)boronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxybenzeneboronic acid
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Record name B-(4-Fluoro-2-methoxyphenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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